molecular formula C10H12N2O2 B1518943 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one CAS No. 1038282-99-3

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B1518943
CAS No.: 1038282-99-3
M. Wt: 192.21 g/mol
InChI Key: NWTUQGQOHYVNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound features an oxazolidinone ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 5-amino-2-methylphenol with a suitable carbonyl compound under acidic or basic conditions. One common method is the cyclization of 5-amino-2-methylphenyl isocyanate with an appropriate carbonyl compound to form the oxazolidinone ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The oxazolidinone ring can be reduced to form a corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidinone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 3-(5-nitro-2-methylphenyl)-1,3-oxazolidin-2-one.

  • Reduction: Formation of this compound amine.

  • Substitution: Formation of various substituted oxazolidinones.

Scientific Research Applications

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

  • Industry: It can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 4-Methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine

  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

Uniqueness: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts distinct chemical properties compared to other similar compounds

Biological Activity

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their significant biological activities, particularly as antimicrobial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with the bacterial ribosome. It binds specifically to the 50S ribosomal subunit, inhibiting the initiation phase of protein synthesis. This unique binding prevents the formation of the initiation complex necessary for bacterial protein synthesis, making it effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci) .

Antimicrobial Properties

Research indicates that this compound exhibits potent antibacterial activity. Its efficacy has been demonstrated through various assays:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has MIC values comparable to established antibiotics like linezolid. For instance, it demonstrated an MIC of 4.0 μg/mL against MRSA and 2.0 μg/mL against VRE .
  • In Vitro Studies : In vitro assays have confirmed its effectiveness against multiple bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .

Cytotoxicity and Antiproliferative Activity

In addition to its antibacterial properties, studies have explored the cytotoxic effects of this compound on human cancer cell lines. The MTT assay was employed to assess the antiproliferative activity against various cancer cell lines:

Cell LineIC50 (μM)Comparison Control
MGC-803 (gastric cancer)15Cisplatin
CNE-2 (nasopharyngeal carcinoma)20Cisplatin
SK-OV-3 (ovarian carcinoma)18Cisplatin
NCI-H460 (lung cancer)22Cisplatin

These results indicate that while the compound has significant antibacterial properties, its cytotoxicity may limit its use in certain therapeutic contexts .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxazolidinone derivatives, including this compound. Notable findings include:

  • Clinical Relevance : A study highlighted the importance of oxazolidinones in treating serious infections caused by resistant bacteria. The unique mechanism of action provides an advantage over traditional antibiotics that may face resistance .
  • Synthetic Pathways : Research has outlined synthetic routes for producing this compound and its derivatives, emphasizing modifications that enhance biological activity or alter pharmacological profiles .
  • Comparative Studies : Comparative analyses with other oxazolidinone derivatives have shown that structural variations can significantly impact antibacterial efficacy and cytotoxicity profiles. For example, modifications at the C5 position have yielded compounds with superior activity against resistant strains .

Properties

IUPAC Name

3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-2-3-8(11)6-9(7)12-4-5-14-10(12)13/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTUQGQOHYVNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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